
N-(azidomethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(azidomethyl)benzamide: is an organic compound with the molecular formula C8H8N4O. It is a derivative of benzamide, where the amide nitrogen is substituted with an azidomethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(azidomethyl)benzamide typically involves the nucleophilic substitution of a suitable precursor with sodium azide (NaN3). One common method is the reaction of benzamide with chloromethyl azide under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring safety protocols due to the potentially hazardous nature of azides .
Análisis De Reacciones Químicas
Types of Reactions: N-(azidomethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO at elevated temperatures.
Cycloaddition: Copper(I) catalysts in organic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Aplicaciones Científicas De Investigación
Chemistry: N-(azidomethyl)benzamide is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry. These triazoles are valuable in the development of pharmaceuticals and materials science .
Biology and Medicine: Triazoles formed from this compound are explored for their biological activities, including antimicrobial and anticancer properties .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its ability to form stable triazole linkages makes it valuable in creating cross-linked polymer networks .
Mecanismo De Acción
The mechanism of action of N-(azidomethyl)benzamide and its derivatives often involves the formation of triazoles through cycloaddition reactions. These triazoles can interact with biological targets, such as enzymes and receptors, leading to various biological effects. For example, triazoles can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
- N-(azidomethyl)benzamide
- N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]
- N-(4-chlorobenzyl)-N-(4-substituted phenyl)benzamide/nicotinamide/cinnamamide derivatives
Uniqueness: this compound is unique due to its specific azidomethyl substitution, which imparts distinct reactivity and versatility in forming triazoles. This makes it particularly valuable in click chemistry and the synthesis of complex molecules. Its derivatives also exhibit unique biological activities, making it a compound of interest in medicinal chemistry .
Propiedades
Número CAS |
911372-19-5 |
|---|---|
Fórmula molecular |
C8H8N4O |
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
N-(azidomethyl)benzamide |
InChI |
InChI=1S/C8H8N4O/c9-12-11-6-10-8(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |
Clave InChI |
MWVRFSVUIVYZKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



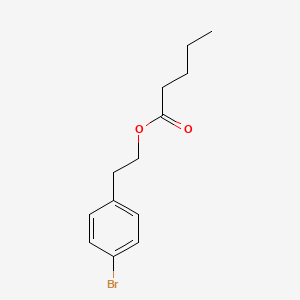
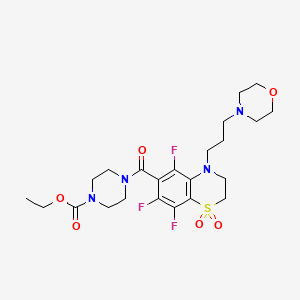
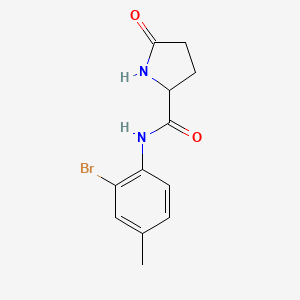
![5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol](/img/structure/B15171571.png)
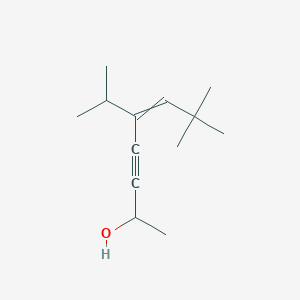
![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)
![8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B15171595.png)
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B15171603.png)
![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)
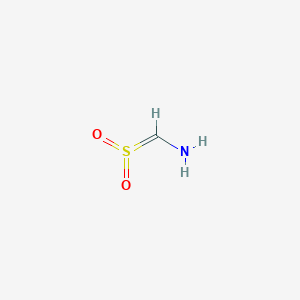
![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)
